molecular formula C19H30N2 B1480203 2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole CAS No. 2098094-92-7

2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B1480203
CAS No.: 2098094-92-7
M. Wt: 286.5 g/mol
InChI Key: DMDSPHLMHJTPKS-UHFFFAOYSA-N
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Description

2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole is a versatile chemical compound utilized in diverse scientific research. Its unique properties enable advancements in drug development, materials science, and catalysis.

Scientific Research Applications

2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole is utilized in various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in drug development.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in materials science and catalysis, contributing to the development of new materials and industrial processes.

Safety and Hazards

The safety and hazards associated with this compound could not be found in the sources I searched .

Preparation Methods

The synthesis of 2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often involve the use of catalytic amounts of bismuth nitrate pentahydrate to produce the corresponding pyrroles with excellent yield .

Chemical Reactions Analysis

2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents.

    Substitution: It can undergo substitution reactions, particularly electrophilic substitution due to the presence of the pyrrole ring.

Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole is unique due to its specific structure and properties. Similar compounds include other pyrrole derivatives, which also exhibit diverse biological activities and are used in various applications. the specific substituents on this compound confer unique properties that differentiate it from other pyrrole derivatives .

Properties

IUPAC Name

5-benzyl-2-methyl-4-pentan-3-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2/c1-4-16(5-2)19-18-14-20(3)12-17(18)13-21(19)11-15-9-7-6-8-10-15/h6-10,16-19H,4-5,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDSPHLMHJTPKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1C2CN(CC2CN1CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole
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2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole
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2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole

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